4-Chlorobenzeneseleninic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobenzeneseleninic anhydride is an organoselenium compound with the molecular formula [ClC6H4Se(O)]2O. It is a derivative of benzeneseleninic anhydride, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its unique reactivity and is used in various chemical transformations.
Vorbereitungsmethoden
4-Chlorobenzeneseleninic anhydride can be synthesized through several methods. One common synthetic route involves the oxidation of 4-chlorobenzeneseleninic acid. The reaction typically uses an oxidizing agent such as hydrogen peroxide or a peracid under controlled conditions to yield the anhydride. The reaction conditions often require careful temperature control and the use of solvents like dichloromethane to facilitate the reaction .
Analyse Chemischer Reaktionen
4-Chlorobenzeneseleninic anhydride undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting sulfides to sulfoxides or selenides to selenoxides.
Reduction: The compound can be reduced back to 4-chlorobenzeneseleninic acid using reducing agents like sodium borohydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and the nature of the substrates involved .
Wissenschaftliche Forschungsanwendungen
4-Chlorobenzeneseleninic anhydride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: The compound’s oxidative properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research is ongoing to explore its potential use in developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-chlorobenzeneseleninic anhydride involves its ability to act as an oxidizing agent. The selenium atom in the compound can undergo redox reactions, facilitating the transfer of oxygen atoms to substrates. This property is exploited in various chemical transformations, where the compound can oxidize sulfides, selenides, and other substrates. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .
Vergleich Mit ähnlichen Verbindungen
4-Chlorobenzeneseleninic anhydride can be compared with other similar compounds such as:
Benzeneseleninic anhydride: Lacks the chlorine substituent, making it less reactive in certain electrophilic aromatic substitution reactions.
4-Bromobenzeneseleninic anhydride: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and selectivity in chemical reactions.
4-Iodobenzeneseleninic anhydride: Contains an iodine atom, which can influence its reactivity and the types of reactions it can undergo.
The presence of the chlorine atom in this compound makes it unique in terms of its reactivity and the types of chemical transformations it can facilitate .
Eigenschaften
CAS-Nummer |
206986-80-3 |
---|---|
Molekularformel |
C12H8Cl2O3Se2 |
Molekulargewicht |
429.0 g/mol |
IUPAC-Name |
(4-chlorophenyl)seleninyl 4-chlorobenzeneseleninate |
InChI |
InChI=1S/C12H8Cl2O3Se2/c13-9-1-5-11(6-2-9)18(15)17-19(16)12-7-3-10(14)4-8-12/h1-8H |
InChI-Schlüssel |
AVCNZRBUBYKGIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1Cl)[Se](=O)O[Se](=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.